molecular formula C18H16N4S B242348 N-(2,6-dimethylphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-3-amine

N-(2,6-dimethylphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-3-amine

Cat. No.: B242348
M. Wt: 320.4 g/mol
InChI Key: AULPTDOEUXQAHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-3-amine, also known as DI-82, is a small molecule compound that has been studied extensively for its potential applications in scientific research. DI-82 belongs to the class of imidazo[1,2-a]pyrazine compounds that have been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. In

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-3-amine is not fully understood, but it is believed to involve the inhibition of key signaling pathways involved in cancer cell proliferation and survival. This compound has been found to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is known to be upregulated in many types of cancer. Additionally, this compound has been found to inhibit the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antiviral activities, this compound has been found to exhibit antioxidant activity by scavenging free radicals. This compound has also been found to exhibit neuroprotective activity by protecting neurons from oxidative stress. Additionally, this compound has been found to exhibit cardioprotective activity by protecting the heart from ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

N-(2,6-dimethylphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-3-amine has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized in large quantities, making it suitable for high-throughput screening assays. Additionally, this compound has been found to exhibit low toxicity in vitro, making it a safe compound for use in cell-based assays. However, this compound has several limitations for lab experiments. It is a hydrophobic compound that can be difficult to dissolve in aqueous solutions, making it challenging to use in certain assays. Additionally, this compound has limited solubility in organic solvents, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(2,6-dimethylphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-3-amine. One direction is to further elucidate its mechanism of action, particularly with respect to its anticancer activity. Another direction is to explore its potential applications in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, future studies could focus on optimizing the synthesis of this compound to improve its yield and purity. Finally, future studies could explore the potential use of this compound in combination with other compounds to enhance its efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of N-(2,6-dimethylphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-3-amine involves the reaction of 2-amino-6-methylbenzonitrile with 2-bromo-thiophene-3-carbaldehyde in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2-chloro-1-(2,6-dimethylphenyl)-1H-imidazole to yield this compound. The synthesis of this compound has been optimized to yield high purity and high yields, making it a suitable compound for scientific research.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-3-amine has been studied extensively for its potential applications in scientific research. It has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to exhibit antiviral activity against the Zika virus, making it a potential candidate for the development of antiviral drugs.

Properties

Molecular Formula

C18H16N4S

Molecular Weight

320.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-thiophen-2-ylimidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C18H16N4S/c1-12-5-3-6-13(2)16(12)21-18-17(14-7-4-10-23-14)20-15-11-19-8-9-22(15)18/h3-11,21H,1-2H3

InChI Key

AULPTDOEUXQAHA-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C=CN=C3)C4=CC=CS4

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C=CN=C3)C4=CC=CS4

Origin of Product

United States

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